Phenol, 2,4-dibromo-6-(phenylazo)-
Description
Phenol, 2,4-dibromo-6-(phenylazo)-, is a brominated aromatic compound featuring a phenylazo (-N=N-C6H5) substituent at the 6-position and bromine atoms at the 2- and 4-positions of the phenol ring. These analogs are frequently studied for their roles in coordination chemistry, flame retardancy, and biological activity .
Properties
CAS No. |
138507-61-6 |
|---|---|
Molecular Formula |
C12H8Br2N2O |
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2,4-dibromo-6-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H |
InChI Key |
MDEDKOYORBZLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dibromo-6-(phenylazo)- typically involves a multi-step process:
Bromination of Phenol: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the brominated phenol under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination and coupling steps, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, 2,4-dibromo-6-(phenylazo)- can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Phenol, 2,4-dibromo-6-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly for coloring textiles and plastics.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dibromo-6-(phenylazo)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the azo group can undergo redox reactions, influencing cellular processes. The bromine atoms can also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Schiff Base Derivatives
- Example: 2,4-Dibromo-6-((E)-(mesitylimino)methyl)phenol (HL1) and 2,4-dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol . Key Differences:
- The phenylazo group in the target compound is replaced by an imine (-C=N-) linkage in Schiff bases.
- Mesityl or chloro-methylphenyl substituents in analogs enhance steric bulk, influencing metal coordination geometries (e.g., square planar for Pd(II) complexes vs. tetrahedral for Zn(II)) .
Hydrazone Derivatives
- Example: 2,4-Dibromo-6-{[4-(4-nitrophenyl)-thiazol-2-yl]-hydrazonomethyl}-phenol . Key Differences:
- The hydrazone group (-NH-N=C-) in this analog replaces the phenylazo group, introducing additional hydrogen-bonding capacity.
- The presence of a nitro group and thiazole ring enhances π-π stacking interactions, critical for biological activity (e.g., IC50 = 56.5 μM against Staphylococcus aureus ThrRS) .
HO-PBDE Analogs
- Example: 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol . Key Differences:
- The phenoxy (-O-C6H3Br2) group replaces the phenylazo moiety, increasing hydrophobicity and flame-retardant efficacy.
Physicochemical Properties
Solubility
- Azo Derivatives: Expected to exhibit low water solubility due to bromine and aromatic substituents, similar to 2,4-dibromo-6-(2,4-dibromophenoxy)phenol, which is soluble in non-polar organic solvents (e.g., dichloromethane, toluene) .
- Schiff Bases : Polar imine groups may marginally improve solubility in alcohols or acetone, as seen in Pd/Zn complexes .
Thermal Stability
- HO-PBDEs : Decomposition temperatures >250°C, suitable for flame-retardant applications .
- Hydrazone Derivatives : Thermal stability is influenced by nitro and thiazole groups, with TGA data showing gradual mass loss above 150°C .
Antimicrobial Activity
- Hydrazone Analogs : Demonstrated potent inhibition of bacterial enzymes (e.g., ThrRS) with low cytotoxicity (EC50 >100 μM in HEK293 cells) .
Flame Retardancy
Data Tables
Table 1: Structural and Electronic Comparison
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